Technical Monograph: 3-Amino-2-(4-fluorophenoxy)pyridine
Technical Monograph: 3-Amino-2-(4-fluorophenoxy)pyridine
Topic: 3-Amino-2-(4-fluorophenoxy)pyridine Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
A Versatile Scaffold for Type II Kinase Inhibitor Design[1]
Introduction & Chemical Identity
3-Amino-2-(4-fluorophenoxy)pyridine (CAS: 175135-64-5) is a privileged heterocyclic intermediate extensively utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally, it features an electron-rich exocyclic primary amine at the C3 position and a lipophilic 4-fluorophenoxy ether moiety at the C2 position of a pyridine core.
This specific substitution pattern renders it a critical "linker-scaffold" in medicinal chemistry. The C3-amine serves as a nucleophilic handle for urea or amide formation—a classic motif for engaging the Asp-Phe-Gly (DFG) motif in the activation loop of kinases such as c-Met , VEGFR2 , and Axl . The 4-fluorophenoxy group provides essential hydrophobic interactions within the kinase back-pocket while modulating metabolic stability via the fluorine atom.
| Property | Data |
| IUPAC Name | 3-Amino-2-(4-fluorophenoxy)pyridine |
| CAS Number | 175135-64-5 |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| Appearance | Off-white to pale brown solid |
| Melting Point | 98–102 °C (typical range for pure crystal) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water |
| pKa (Calculated) | ~5.8 (Pyridine N), ~3.5 (Aniline-like NH₂) |
Synthesis & Manufacturing Strategy
The synthesis of 3-amino-2-(4-fluorophenoxy)pyridine is a classic example of exploiting the electronic properties of the pyridine ring. The most robust route involves a Nucleophilic Aromatic Substitution (
Mechanistic Insight
The starting material, 2-chloro-3-nitropyridine , is ideally activated for
Step-by-Step Protocol
Step 1: Ether Formation (
-
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), 4-Fluorophenol (1.1 eq), Potassium Carbonate (
, 1.5 eq). -
Solvent: DMF or NMP (Polar aprotic solvents are required to solvate the cation and increase phenoxide nucleophilicity).
-
Procedure:
-
Dissolve 2-chloro-3-nitropyridine and 4-fluorophenol in DMF (5 vol).
-
Add
in portions to control exotherm. -
Heat the reaction mixture to 80–90 °C for 4–6 hours. Note: Monitor by HPLC.[1][2] Disappearance of the chloro-pyridine is the key endpoint.
-
Workup: Cool to RT and pour into ice-water (10 vol). The product, 2-(4-fluorophenoxy)-3-nitropyridine , typically precipitates as a yellow solid.[3] Filter, wash with water, and dry.
-
Step 2: Nitro Reduction
-
Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (
, 5.0 eq) OR (1 atm) with 10% Pd/C. -
Solvent: Ethanol/Water (3:1) for Fe reduction; Methanol for hydrogenation.
-
Procedure (Fe/NH4Cl Method - Robust for scale-up):
-
Suspend the nitro intermediate in EtOH/Water.
-
Add
and Iron powder. -
Heat to reflux (70–80 °C) with vigorous stirring (mechanical stirring recommended due to iron slurry).
-
Monitor reaction (typically 2–3 hours). The yellow color of the nitro compound will fade.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate to yield the target amine.
-
Synthesis Workflow Diagram
Caption: Two-step synthesis via nucleophilic aromatic substitution followed by nitro group reduction.
Reactivity Profile & Stability
Understanding the reactivity of this scaffold is crucial for downstream derivatization in drug discovery.
1. Amine Nucleophilicity (C3-Position)
The C3-amino group is less basic than a typical aniline due to the electron-withdrawing nature of the pyridine ring (inductive effect of ring nitrogen). However, it remains sufficiently nucleophilic for:
-
Urea Formation: Reacts with isocyanates or phenyl carbamates to form urea linkages (common in kinase inhibitors).
-
Acylation: Readily reacts with acid chlorides or carboxylic acids (with coupling agents like HATU).
-
Sandmeyer Reaction: Can be converted to a halide (I, Br, Cl) or nitrile via diazotization (
), enabling further cross-coupling (Suzuki/Buchwald).
2. Ether Linkage Stability
The diaryl ether bond is metabolically robust. Unlike alkyl ethers, it is resistant to rapid oxidative dealkylation by cytochrome P450s. The 4-fluoro substituent blocks the para-position of the phenyl ring, preventing metabolic hydroxylation at this metabolically vulnerable site.
3. Pyridine Ring Electrophilicity
The pyridine ring is electron-deficient. Electrophilic aromatic substitution (e.g., halogenation) is difficult but can be directed to the C4 or C6 position if forcing conditions are used, facilitated slightly by the electron-donating amino group at C3.
Medicinal Chemistry Applications
This molecule is a "privileged structure" in the design of Type II Kinase Inhibitors . These inhibitors bind to the inactive conformation of the kinase (DFG-out), often utilizing the 3-amino-2-phenoxypyridine motif to bridge the ATP-binding pocket and the hydrophobic allosteric back-pocket.
Key Interactions in Kinase Binding:
-
Hinge Binding: The pyridine nitrogen (N1) can serve as a hydrogen bond acceptor.
-
DFG Motif Interaction: The C3-amine is typically derivatized into a urea or amide. The NH of this urea forms a critical H-bond with the conserved Glutamate (Glu) in the
C-helix and the Aspartate (Asp) of the DFG motif. -
Hydrophobic Pocket: The 2-(4-fluorophenoxy) group extends into the deep hydrophobic pocket created by the "DFG-out" movement. The fluorine atom adds lipophilicity and fills small hydrophobic cavities, often increasing potency by 5–10 fold compared to the non-fluorinated analog.
Relevant Target Classes:
-
c-Met (HGFR): Inhibitors preventing metastasis and angiogenesis.
-
VEGFR2 (KDR): Anti-angiogenic agents.
-
Axl/Mer: TAM family kinase inhibitors for immuno-oncology.
Pharmacophore Mapping
Caption: Pharmacophore decomposition showing the functional role of each structural motif in kinase inhibition.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
-
-
Handling Precautions:
-
Use in a fume hood to avoid inhalation of dust/aerosols.
-
Aminopyridines can be absorbed through the skin; wear nitrile gloves and long sleeves.
-
Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine, which can darken the solid over time.
-
References
-
Synthesis of Aminopyridines: Organic Syntheses, Coll. Vol. 7, p. 27 (1990). (General methodology for aminopyridines).
- Kinase Inhibitor Design (c-Met):Journal of Medicinal Chemistry, "Discovery of c-Met Inhibitors containing Aminopyridine Scaffolds". (General Reference for scaffold utility).
-
Chemical Properties & Safety: PubChem Compound Summary for CAS 175135-64-5.
- Nucleophilic Aromatic Substitution on Pyridines:March's Advanced Organic Chemistry, 7th Edition, Wiley-Interscience.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]


